

What is the chemical structure of WR99210

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Compound of Interest

Compound Name: WR99210

Cat. No.: B15612203

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An In-depth Technical Guide to the Chemical Compound **WR99210**

This guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to **WR99210**, a potent antimalarial agent. The information is intended for researchers, scientists, and professionals involved in drug development.

Chemical Structure of WR99210

WR99210, also known as BRL 6231, is chemically identified as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.^{[1][2]} Its molecular formula is $C_{14}H_{18}Cl_3N_5O_2$.^{[1][2]}

A critical aspect of **WR99210**'s chemistry is the existence of an inactive regioisomer.^{[1][3]} While sharing the same molecular formula, this isomer exhibits significantly reduced efficacy against *Plasmodium falciparum*.^[3] Structural analysis via nuclear magnetic resonance (NMR) spectroscopy has confirmed the correct structure of active **WR99210** and differentiated it from its inactive counterpart.^{[1][3]} The presence of this regioisomer in commercial stocks has been reported to be a cause of experimental inconsistencies.^{[1][3]} Therefore, it is crucial to verify the structural integrity of **WR99210**, especially when it is not in its hydrochloride salt form or has been exposed to basic conditions, which may promote rearrangement.^{[1][3]}

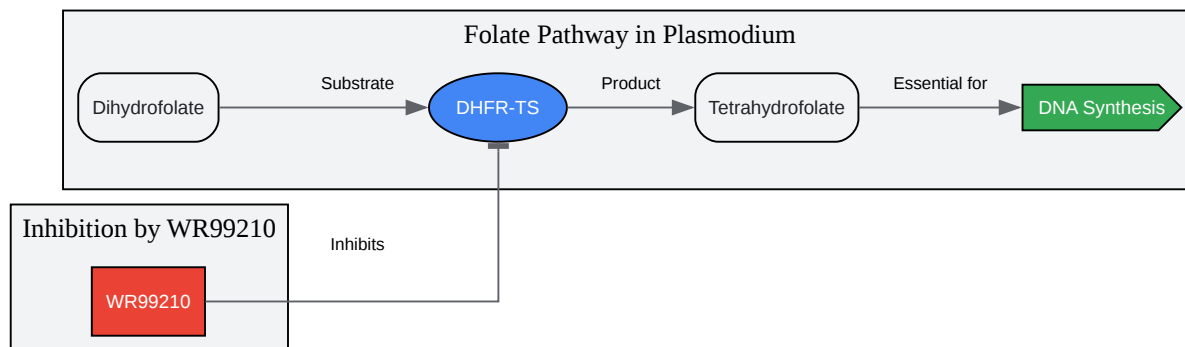
Mechanism of Action

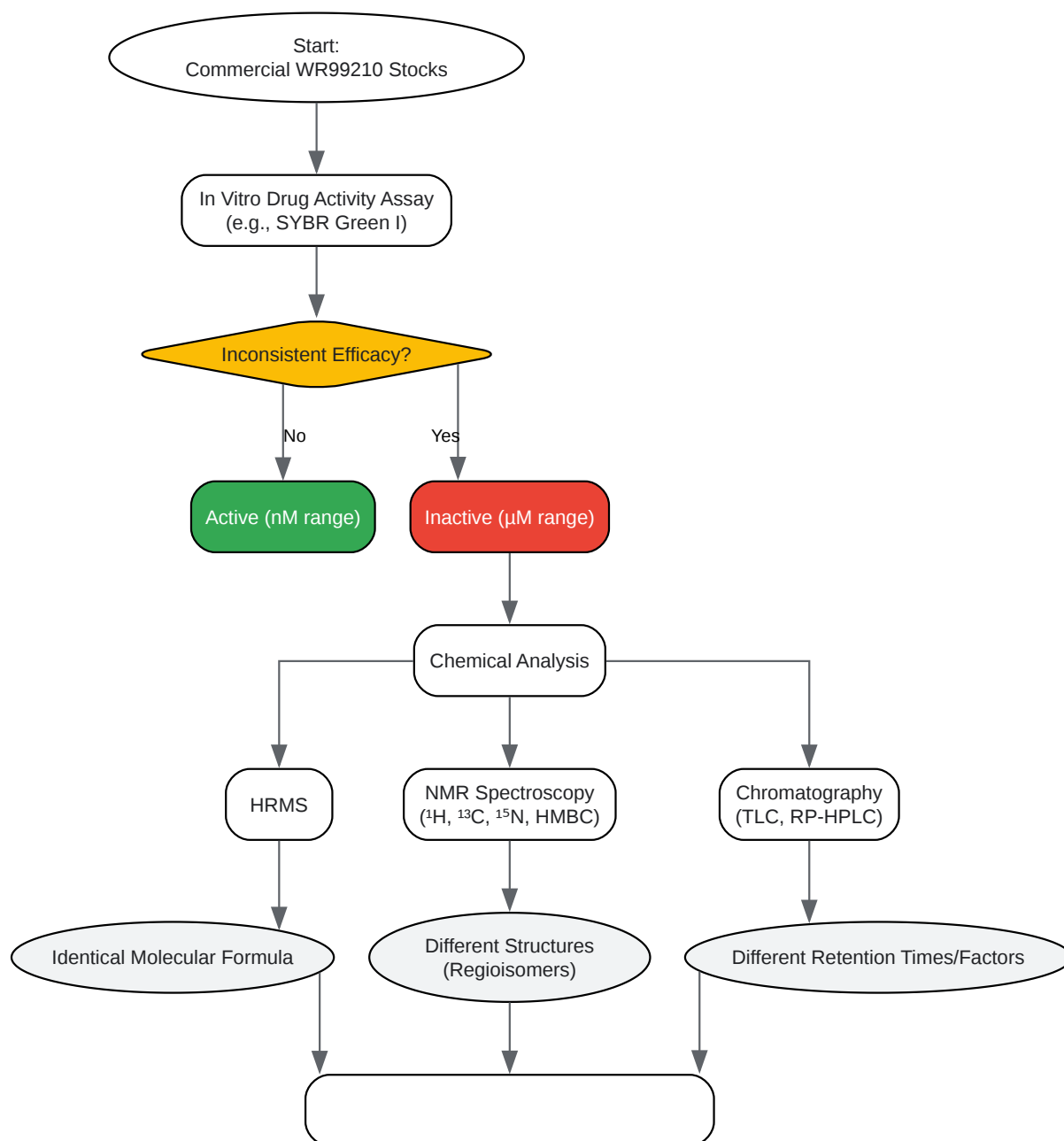
WR99210 is a folate pathway antagonist that exhibits potent and selective activity against the dihydrofolate reductase (DHFR) domain of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme in *Plasmodium* parasites.^{[1][2][3]} This inhibition blocks the

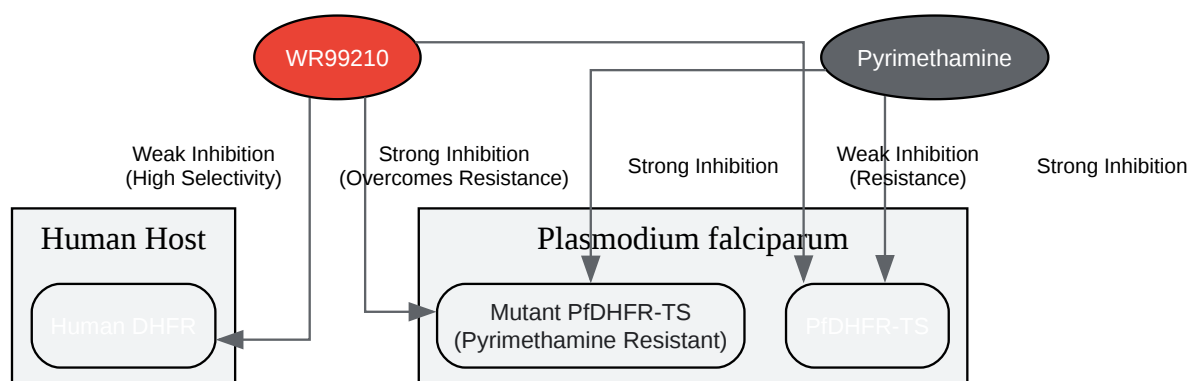
production of tetrahydrofolate, a crucial cofactor in the synthesis of nucleotides and amino acids, thereby halting parasite replication.[1][2]

A key feature of **WR99210** is its high selectivity for the parasite's DHFR over the human equivalent.[1][4] This selectivity is attributed to the flexible 5-membered chain that connects the dihydrotriazine ring to a 2,4,5-trichlorophenyl moiety.[5] This flexibility allows the molecule to bind effectively within the active site of the parasite's enzyme, even in strains that have developed resistance to other antifolates like pyrimethamine through mutations at residue 108.[5] In contrast, **WR99210** interacts only weakly with human DHFR.[1]

The signaling pathway illustrating the mechanism of action of **WR99210** is depicted below.







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